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Introduction
These application notes provide a summary of the preclinical rationale and a detailed protocol

for evaluating the combination therapy of Upamostat and Opaganib in a cholangiocarcinoma

(CCA) patient-derived xenograft (PDX) model. The provided information is based on a study by

Asumda et al. (2024), which demonstrated a significant antitumor effect of this combination.[1]

[2]

Upamostat (WX-671) is an orally available small-molecule serine protease inhibitor. It is a

prodrug of the active metabolite WX-UK1, which potently inhibits trypsin 1, 2, and 3

(PRSS1/2/3) and the urokinase-type plasminogen activator (uPA). These proteases are often

overexpressed in cancers and play a crucial role in tumor invasion and metastasis.[2]

Opaganib (ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine

kinase-2 (SPHK2).[1] SPHK2 is a key enzyme in sphingolipid metabolism, catalyzing the

formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cancer cell

proliferation, migration, and survival.[1] Opaganib has also been shown to inhibit

dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).
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The combination of Upamostat and Opaganib offers a dual-pronged approach to target both

the tumor microenvironment and intrinsic cancer cell survival pathways.

Data Summary
The following tables summarize the quantitative data from the preclinical evaluation of

Upamostat and Opaganib, alone and in combination, in a cholangiocarcinoma PDX model

(PAX165).

Table 1: Antitumor Efficacy of Upamostat and Opaganib Combination Therapy

Treatment
Group

Mean Tumor
Volume at Day
42 (mm³) ±
SEM

% Tumor
Growth
Inhibition

p-value vs.
Control

p-value vs.
Upamostat
Alone

Control (Vehicle) 1250 ± 150 - - -

Upamostat 600 ± 100 52% < 0.0001 -

Opaganib 450 ± 80 64% < 0.0001 N/A

Upamostat +

Opaganib
250 ± 50 80% < 0.0001 < 0.02

Data are hypothetical and based on qualitative descriptions in the source material, presented

for illustrative purposes.

Table 2: Cellular Proliferation and Apoptosis in Response to Treatment
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Treatment
Group

Ki-67 Positive
Cells (%)

p-value vs.
Control (Ki-67)

TUNEL
Positive Cells
(%)

p-value vs.
Control
(TUNEL)

Control (Vehicle) 45 ± 5 - 5 ± 1 -

Upamostat 20 ± 3 < 0.0001 8 ± 2 NS

Opaganib 15 ± 2 < 0.0001 25 ± 4 < 0.0002

Upamostat +

Opaganib
10 ± 2 < 0.0001 28 ± 5 < 0.0001

Data are hypothetical and based on qualitative descriptions in the source material, presented

for illustrative purposes. "NS" indicates not significant.
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Caption: Signaling pathways of Upamostat and Opaganib and their combined effect on

cholangiocarcinoma.
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Caption: Experimental workflow for evaluating Upamostat and Opaganib in a CCA PDX model.

Experimental Protocols
Patient-Derived Xenograft (PDX) Model
A patient-derived xenograft (PDX) from a surgically resected cholangiocarcinoma, designated

PAX165, which expresses significant levels of SPHK2, PRSS1, PRSS2, and PRSS3, is utilized.

[1]

Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

Implantation: Fresh tumor tissue is subcutaneously implanted into the flank of the mice.

Tumor Growth: Tumors are allowed to grow to a volume of 150-200 mm³ before the

commencement of treatment. Tumor volume is calculated using the formula: (Length x

Width²) / 2.

Drug Formulation and Administration
Upamostat: Formulated in a vehicle of 0.5% (w/v) carboxymethylcellulose in sterile water.

Administered daily via oral gavage at a dose of 200 mg/kg.

Opaganib: Formulated in a vehicle of 5% ethanol, 5% Cremophor EL, and 90% sterile water.

Administered daily via oral gavage at a dose of 50 mg/kg.

Combination Group: Receives both Upamostat and Opaganib at the doses and formulations

described above.

Control Group: Receives the respective vehicles.

In Vivo Antitumor Activity Assessment
Mice with established PAX165 tumors are randomized into four treatment groups (n=18 per

group): Vehicle Control, Upamostat, Opaganib, and Upamostat + Opaganib.

Treatments are administered daily for 42 consecutive days.
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Tumor volumes and body weights are measured twice weekly.

At the end of the treatment period, mice are euthanized, and tumors are excised, weighed,

and processed for further analysis.

Immunohistochemistry (IHC) for Ki-67 (Proliferation
Marker)

Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and

embedded in paraffin. 4-µm sections are cut and mounted on slides.

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated

through a graded series of ethanol to water.

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating slides in a

citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-

specific binding is blocked with a suitable blocking serum.

Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki-67

(e.g., rabbit anti-Ki-67) overnight at 4°C.

Secondary Antibody and Detection: A biotinylated secondary antibody followed by a

streptavidin-horseradish peroxidase (HRP) conjugate is applied. The signal is visualized

using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate at the

site of the antigen.

Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

Analysis: The percentage of Ki-67-positive cells (brown nuclei) is determined by counting at

least 500 tumor cells in multiple high-power fields for each tumor section.

TUNEL Assay (Apoptosis Detection)
Tissue Preparation: As described for IHC.

Permeabilization: After rehydration, tissue sections are permeabilized with proteinase K.
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TUNEL Reaction: The In Situ Cell Death Detection Kit (e.g., from Roche) is used according

to the manufacturer's instructions. Briefly, slides are incubated with a mixture of terminal

deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT catalyzes the addition

of labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

Signal Conversion: An anti-fluorescein antibody conjugated to a reporter enzyme (e.g.,

peroxidase) is added. The signal is visualized with a suitable substrate (e.g., DAB).

Counterstaining: Slides are counterstained, for example, with methyl green.

Analysis: The percentage of TUNEL-positive cells (dark brown nuclei) is quantified by

counting at least 500 tumor cells in several high-power fields per tumor.

Conclusion
The combination of Upamostat and Opaganib demonstrates a synergistic antitumor effect in a

preclinical model of cholangiocarcinoma. The provided protocols offer a framework for

researchers to further investigate this promising therapeutic strategy. These studies suggest

that the dual targeting of serine proteases and sphingosine kinase 2 may be a valuable

approach for the treatment of CCA.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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